MFCD00779151
Description
However, based on the structural and functional patterns observed in analogous compounds (e.g., CAS 1533-03-5, CAS 1046861-20-4), it can be inferred that MFCD00779151 is likely a synthetic organic or organometallic compound with applications in catalysis, medicinal chemistry, or materials science. Such compounds often feature multidentate ligands (e.g., phosphine-alkene hybrids) or aromatic frameworks, which enhance stability and reactivity in transition metal coordination . Typical properties might include moderate solubility in polar aprotic solvents (e.g., DMF, THF), molecular weights ranging from 200–500 g/mol, and functional groups such as halides, boronic acids, or ketones .
Properties
IUPAC Name |
2-[1-[(Z)-1-(2,4-diethoxyphenyl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-3-32-23-14-13-21(26(17-23)33-4-2)16-25(27(31)20-10-6-5-7-11-20)30-15-9-8-12-24(30)22(18-28)19-29/h5-17H,3-4H2,1-2H3/b25-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMAUZQIKVUVRL-XYGWBWBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\N3C=CC=CC3=C(C#N)C#N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00779151 typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 2,4-diethoxybenzaldehyde to form an intermediate, which is then reacted with pyridine-2-carbaldehyde and malononitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
MFCD00779151 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, MFCD00779151 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use in drug development, particularly for its potential anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of MFCD00779151 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Limitations
- Catalytic Performance : Phosphine-alkene ligands in this compound analogues show superior activity in Pd-mediated C–C coupling versus pure phosphine systems (TOF up to 1,200 h⁻¹) .
- Thermal Stability: Trifluoromethyl groups (e.g., in CAS 1533-03-5) enhance decomposition temperatures by ~50°C compared to non-fluorinated analogues .
- Limitations : Lack of crystallographic data for this compound hinders precise mechanistic studies. Future work should prioritize X-ray diffraction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
